Antimony sulfate

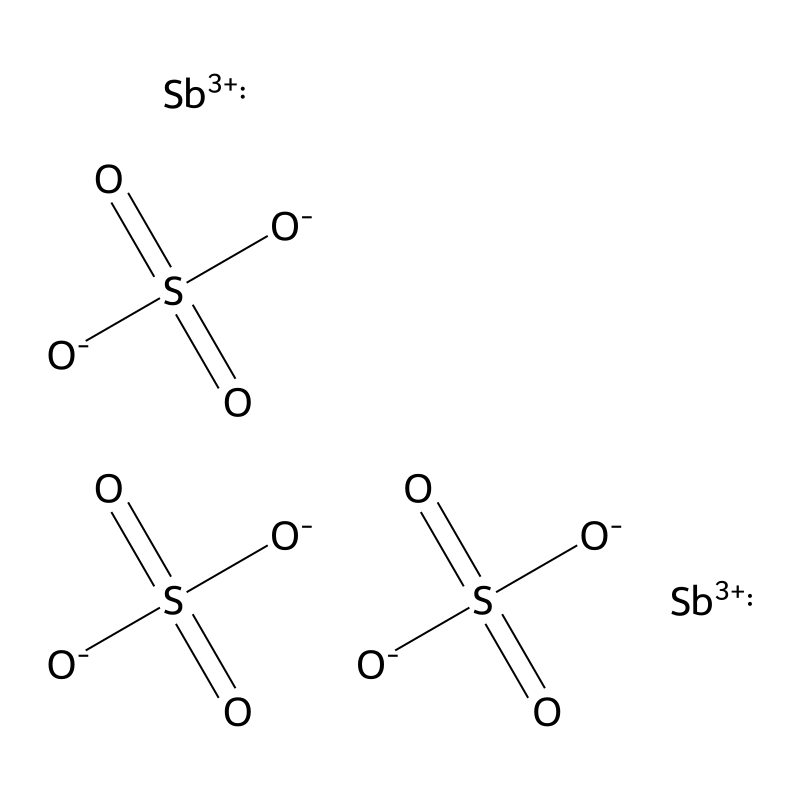

O12S3Sb2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O12S3Sb2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Semiconductor Doping:

- Antimony sulfate acts as a dopant in the fabrication of specific semiconductors. Doping involves introducing impurities into a pure semiconductor material to modify its electrical conductivity. Specific research explores the use of antimony sulfate as a p-type dopant, meaning it introduces positive charge carriers (holes) into the material. This research is crucial in developing next-generation electronic devices with improved performance and functionality [Source: ].

Electrolysis Applications:

- Research investigates the use of antimony sulfate for coating anodes in electrolytic processes. Anodes are the positively charged electrodes in an electrolytic cell. Coating anodes with antimony sulfate can offer several advantages, including improved corrosion resistance, enhanced electrical conductivity, and the potential for selective electrodeposition of specific materials [Source: ].

Environmental Remediation:

- Emerging research explores the potential of antimony sulfate in the development of novel methods for environmental remediation, particularly for the removal of antimony from contaminated water sources. This research focuses on understanding the interaction between antimony sulfate and specific microorganisms or materials to facilitate antimony capture and removal [Source: ].

Other Potential Applications:

- Ongoing research also investigates the potential use of antimony sulfate in various other scientific fields, including:

- Fire retardancy: Exploring the use of antimony sulfate as a flame retardant in specific materials [Source: ]

- Battery technology: Studying the role of antimony sulfate in the development of novel battery materials

- Catalysis: Investigating the potential of antimony sulfate as a catalyst for various chemical reactions

Antimony sulfate, with the chemical formula , is a hygroscopic salt formed primarily by the reaction of antimony or its oxides with concentrated sulfuric acid. It appears as a crystalline powder or lumps and is known for its deliquescent properties, meaning it can absorb moisture from the air, leading to hydrolysis and the formation of basic antimony oxides. This compound is typically encountered in its trivalent form, known as antimony(III) sulfate, and has a molecular weight of approximately 531.71 g/mol .

- In the presence of reducing agents, such as aluminum or iron, antimony(III) ions can be reduced to elemental antimony:

Antimony and its compounds are known to exhibit toxicity. Antimony sulfate is harmful if ingested or inhaled, causing irritation to skin and mucous membranes. Historically, some antimony compounds were used in medicine but have since been banned due to their toxic effects. For instance, potassium antimonyl tartrate (tartar emetic) was used as an expectorant and emetic but is now recognized for its potential dangers .

The most common methods for synthesizing antimony sulfate include:

- Direct Reaction with Sulfuric Acid: Mixing antimony trioxide or elemental antimony with concentrated sulfuric acid under controlled conditions.

- Thermal Decomposition: Heating hydrated forms of antimony sulfates can also yield anhydrous forms of the compound .

Antimony sulfate has several applications:

- Semiconductor Doping: It is utilized in the doping of semiconductors due to its solubility in various solvents.

- Electrolysis: Used for coating anodes in electrolysis processes.

- Explosives and Fireworks: It serves as a precursor in the production of certain explosives and fireworks .

Research on the interactions of antimony sulfate focuses on its reactivity with various agents:

- Acids and Bases: Antimony sulfate is soluble in dilute acids but can precipitate basic salts in excess water.

- Reducing Agents: It can be reduced to elemental antimony when treated with metals like aluminum or iron under acidic conditions

Antimony sulfate shares similarities with several other compounds, particularly those containing antimony or sulfates. Here are some notable comparisons:

Compound Chemical Formula Unique Characteristics Antimony Trioxide Sb₂O₃ Commonly used as a flame retardant; less soluble than sulfate. Antimonyl Tartrate K[Sb(OH)₆] Used medicinally; exhibits different toxicity profiles. Antimony Pentasulfide Sb₂S₅ Forms under different conditions; used in pigments and batteries. Basic Antimonyl Sulfate Sb₂(SO₄)(OH)₂ Precipitated under specific conditions; less soluble than antimony sulfate. Antimony sulfate's unique properties stem from its specific structural arrangement and solubility characteristics which differentiate it from these related compounds .

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Antimony(III)_sulfate